Enzymatic Resolution: (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate Achieves Enantiomeric Excess >99% and Enantioselectivity E > 200
In a lipase-catalyzed transesterification using Candida antarctica lipase B (CAL-B), the (S)-enantiomer of tert-butyl (2-hydroxy-1-phenylethyl)carbamate was obtained with an enantiomeric excess (ee) > 99% and an enantiomeric ratio (E) > 200 [1]. This exceptional enantioselectivity enables the production of optically pure intermediates for downstream synthesis of chiral organoselenanes and organotelluranes [1]. In contrast, alternative resolution methods for this class of compounds often yield lower enantiomeric ratios or require more labor-intensive separation protocols.
| Evidence Dimension | Enantiomeric excess and enantioselectivity |
|---|---|
| Target Compound Data | ee > 99%, E > 200 |
| Comparator Or Baseline | Enzymatic resolution of (R)-enantiomer (also ee > 99%, E > 200) |
| Quantified Difference | Both enantiomers achieve comparable high enantiopurity under the same enzymatic conditions |
| Conditions | CAL-B lipase, hexane, vinyl acetate, 24–48 h |
Why This Matters
For researchers synthesizing enantiopure compounds via enzymatic resolution, this data confirms that (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate can be reliably obtained in >99% ee, minimizing the risk of chiral contamination in downstream reactions.
- [1] Piovan, L.; Pasquini, M. D.; Andrade, L. H. Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules 2011, 16, 8098–8109. View Source
